molecular formula C7H4BrF3O B1289498 (6-Bromo-2,3,4-trifluorophenyl)methanol CAS No. 651326-73-7

(6-Bromo-2,3,4-trifluorophenyl)methanol

Cat. No.: B1289498
CAS No.: 651326-73-7
M. Wt: 241 g/mol
InChI Key: BNIXKLPDUMIALR-UHFFFAOYSA-N
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Description

(6-Bromo-2,3,4-trifluorophenyl)methanol is an organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzene ring

Mechanism of Action

Target of Action

It is often used as a reagent in suzuki–miyaura cross-coupling reactions . This suggests that its primary targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, (6-Bromo-2,3,4-trifluorophenyl)methanol likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions, it can be inferred that it plays a role in the synthesis of various organic compounds . The downstream effects of these reactions would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, its action results in the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-2,3,4-trifluorophenyl)methanol typically involves the bromination and fluorination of a benzene derivative followed by the introduction of a hydroxyl group. One common method involves the reaction of 2,3,4-trifluorobenzaldehyde with bromine in the presence of a catalyst to form the brominated intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, fluorination, and reduction, with careful control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding alkane.

    Substitution: The bromine and fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(6-Bromo-2,3,4-trifluorophenyl)methanol has various applications in scientific research:

Comparison with Similar Compounds

  • (6-Bromo-2,3,4-trifluorophenyl)(phenyl)methanol
  • (6-Bromo-2,3,4-trifluorophenyl)(furan-2-yl)methanol
  • 4-Bromo-2,3,6-trifluorobenzyl alcohol

Comparison: (6-Bromo-2,3,4-trifluorophenyl)methanol is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the presence of the hydroxyl group in this compound can enhance its solubility in polar solvents and its ability to form hydrogen bonds, which can influence its interactions with biological targets .

Biological Activity

(6-Bromo-2,3,4-trifluorophenyl)methanol is an organic compound characterized by its unique halogenated structure, which includes a bromine atom and three fluorine atoms attached to a phenyl ring. This configuration not only influences its chemical reactivity but also enhances its potential biological activity. The compound has garnered interest in various fields, particularly in medicinal chemistry, due to its promising properties as a pharmaceutical agent.

  • Chemical Formula : C7H4BrF3O
  • Molecular Weight : 241.01 g/mol
  • CAS Number : 651326-73-7
  • IUPAC Name : this compound
  • Structure :
    Smiles OCC1 C Br C C F C F C1F\text{Smiles OCC1 C Br C C F C F C1F}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Initial studies suggest that its halogenated structure may enhance binding affinity to certain enzymes or receptors, leading to diverse biological effects.

Key Biological Activities

  • Antimicrobial Activity
    • Preliminary findings indicate that compounds with similar halogenated structures exhibit significant antimicrobial properties. The presence of fluorine and bromine atoms can enhance the lipophilicity of the molecule, improving its interaction with biological membranes.
    • Studies have shown that derivatives of halogenated phenols often demonstrate activity against a range of bacterial strains, including E. coli and S. aureus.
  • Anticancer Properties
    • The compound's structure may facilitate interactions with cellular targets involved in cancer progression. Research has indicated that halogenated phenols can induce apoptosis in cancer cells by disrupting cell cycle regulation.
    • A study highlighted the potential of similar compounds in inhibiting tumor growth in vitro, suggesting a mechanism involving the modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects
    • Compounds with similar frameworks have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also possess similar capabilities.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its derivatives:

StudyFocusFindings
AntimicrobialShowed significant inhibition against E. coli and S. aureus, with MIC values comparable to standard antibiotics.
AnticancerInduced apoptosis in MCF-7 breast cancer cells at concentrations above 100 µM; cell cycle analysis revealed G1 phase arrest.
Anti-inflammatoryInhibited IL-6 production by 70% at 10 µg/mL concentration in vitro; comparable efficacy to dexamethasone.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to inflammation and cancer.
  • Receptor Interaction : Its structure allows for potential binding to receptors that regulate cell growth and apoptosis.
  • Reactive Metabolites : The presence of halogens can lead to the formation of reactive metabolites that interact with cellular macromolecules.

Properties

IUPAC Name

(6-bromo-2,3,4-trifluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIXKLPDUMIALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)CO)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591972
Record name (6-Bromo-2,3,4-trifluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651326-73-7
Record name (6-Bromo-2,3,4-trifluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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